molecular formula C12H15ClN2 B1614680 1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 833-05-6

1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No.: B1614680
CAS No.: 833-05-6
M. Wt: 222.71 g/mol
InChI Key: QRNZKEMEJDHWLR-UHFFFAOYSA-N
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Description

1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound features a chloro-substituted indole ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloroindole.

    Alkylation: The 5-chloroindole undergoes alkylation with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-ol.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active indole derivatives.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-ylamine: A simpler indole derivative with similar biological activities.

    5-chloro-1H-indole-3-carboxylic acid: Another chloro-substituted indole with different functional groups.

    2-methyl-1H-indole-3-ylamine: A methyl-substituted indole with comparable chemical properties.

Uniqueness

1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a chloro group and a methylpropan-2-amine moiety distinguishes it from other indole derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c1-12(2,14)6-8-7-15-11-4-3-9(13)5-10(8)11/h3-5,7,15H,6,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNZKEMEJDHWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232252
Record name Indole, 3-(2-amino-2-methylpropyl)-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833-05-6
Record name 5-Chloro-α,α-dimethyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=833-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 3-(2-amino-2-methylpropyl)-5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000833056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 3-(2-amino-2-methylpropyl)-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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CC(C)(Cc1c[nH]c2ccc(Cl)cc12)[N+](=O)[O-]
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Synthesis routes and methods II

Procedure details

5-Chloro-3-(2,2-dimethyl-2-nitroethyl)-1H-indole (13.5 g, 53.1 mmol), prepared as in Example 2, Step (b), was dissolved in ethanol (≈100 mL). An aqueous suspension of RANEY NICKEL® catalyst (5.0 mL) was added to the solution and the mixture was heated to 80° C. Hydrazine hydrate (10 mL, 321.1 mmol) in ethanol (≈30 mL) was added dropwise to the mixture which was then stirred for an additional 30 minutes. The mixture was filtered through celite and the filter cake was washed with methanol. The filtrate was concentrated by rotary evaporation to ≈75 mL. Crystallization upon addition of water gave [2-(5-chloro-1H-indol-3-yl)-1,1-dimethylethyl]amine (9.17 g, 40.9 mmol), m.p. 156°-158° C.
Name
5-Chloro-3-(2,2-dimethyl-2-nitroethyl)-1H-indole
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
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Quantity
30 mL
Type
solvent
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Quantity
100 mL
Type
solvent
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0 (± 1) mol
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[Compound]
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catalyst
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5 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine
Reactant of Route 2
1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine
Reactant of Route 3
1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine
Reactant of Route 4
1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine
Reactant of Route 5
1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine
Reactant of Route 6
1-(5-chloro-1H-indol-3-yl)-2-methylpropan-2-amine

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